Boc-N-methyl-D-alanine

Catalog No.
S690676
CAS No.
19914-38-6
M.F
C9H17NO4
M. Wt
203,24 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-methyl-D-alanine

CAS Number

19914-38-6

Product Name

Boc-N-methyl-D-alanine

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203,24 g/mole

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1

InChI Key

VLHQXRIIQSTJCQ-ZCFIWIBFSA-N

SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-methyl-D-alanine;Boc-N-Me-D-Ala-OH;19914-38-6;N-Boc-N-methyl-D-alanine;boc-d-n-me-ala-oh;(r)-2-(tert-butoxycarbonyl(methyl)amino)propanoicacid;(2R)-2-[(tert-butoxycarbonyl)(methyl)amino]propanoicacid;(R)-2-((tert-Butoxycarbonyl)(methyl)amino)propanoicacid;boc-d-meala-oh;boc-n-me-r-ala-oh;AmbotzBAA1043;PubChem12250;Boc-Nalpha-methyl-D-alanine;boc-n-alpha-methyl-d-alanine;KSC495O5H;15159_ALDRICH;SCHEMBL357909;15159_FLUKA;CTK3J5753;MolPort-002-499-662;VLHQXRIIQSTJCQ-ZCFIWIBFSA-N;ACT10170;ZINC4521258;ANW-23848;CB-481

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Boc-N-methyl-D-alanine (Boc-D-NMeAla-OH) is a derivative of D-alanine, a naturally occurring amino acid. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for its controlled incorporation into peptides through solid-phase peptide synthesis (SPPS) []. This technique is widely used in the production of peptides for research and therapeutic purposes.

Subheading: Applications in Peptide Design

Boc-D-NMeAla-OH finds particular value in the design of peptides with specific properties. The methyl group on the side chain introduces steric hindrance, which can influence the conformation and activity of the resulting peptide []. This can be useful for:

  • Investigating protein-protein interactions: By incorporating Boc-D-NMeAla-OH into peptides that mimic binding sites on proteins, researchers can probe the interactions between these proteins [].
  • Developing enzyme inhibitors: The steric bulk of the methyl group can interfere with enzyme function, making Boc-D-NMeAla-OH a potential tool for designing enzyme inhibitors [].
  • Studying peptide stability: The presence of the methyl group can enhance the stability of peptides against enzymatic degradation [].

Subheading: Use in Stereoisomer Control

Boc-D-NMeAla-OH is a D-enantiomer, meaning its spatial arrangement is different from that of L-alanine, the naturally occurring form. This property is useful for controlling the stereochemistry of peptides, which can be crucial for their biological activity [].

Boc-N-methyl-D-alanine (Boc-N-Me-Dla-OH) is a derivative of D-alanine, a naturally occurring amino acid. It has a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group (N-terminus) and a methyl group replacing the hydrogen atom on the side chain nitrogen. This modified structure makes Boc-N-Me-D-alanine a valuable building block in peptide synthesis, particularly for incorporating D-amino acids into peptides [].


Molecular Structure Analysis

The key features of Boc-N-Me-D-alanine's structure include:

  • A central carbon chain with a carboxylic acid group (COOH) at one end and a methyl group (CH3) attached to the alpha carbon (the carbon next to the carboxylic acid group) on the side chain. This configuration defines it as a D-amino acid [].
  • An amino group (NH2) at the N-terminus, protected by a bulky tert-butyloxycarbonyl (Boc) group (C(CH3)3OCO-). The Boc group helps prevent unwanted reactions at the amino group during peptide synthesis [].

This structure allows Boc-N-Me-D-alanine to participate in peptide bond formation while maintaining the D-stereochemistry at the alpha carbon.


Chemical Reactions Analysis

Synthesis

Boc-N-Me-D-alanine can be synthesized through various methods, including:

  • Reductive methylation of Boc-D-alanine: This involves reacting Boc-D-alanine with a formaldehyde solution and a reducing agent like sodium cyanoborohydride (NaBH3CN). []
Boc-D-Ala-OH + CH2O + NaBH3CN -> Boc-N-Me-D-Ala-OH
  • Other methods: Alternative syntheses may employ different methylation reagents and reaction conditions [].

Deprotection

The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino group for peptide bond formation [].

Boc-N-Me-D-Ala-OH + TFA -> H-N-Me-D-Ala-OH + Boc-OH

Peptide bond formation

The deprotected Boc-N-Me-D-alanine can then participate in peptide bond formation with other amino acids using standard peptide coupling reagents [].


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Boc-N-Me-D-alanine may not be readily available due to its use as a building block rather than an end product. However, it is expected to be a white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide, with limited solubility in water due to the hydrophobic nature of the Boc group [].

Boc-N-Me-D-alanine itself does not have a known biological function. However, its significance lies in incorporating D-amino acids into peptides. Peptides containing D-amino acids can have different properties compared to their L-enantiomer counterparts. For example, they may exhibit higher stability against enzymatic degradation or possess unique biological activities [].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-N-methyl-D-alanine

Dates

Modify: 2023-08-15

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